molecular formula C12H8BrFO2 B8670602 Methyl 5-bromo-7-fluoro-2-naphthoate

Methyl 5-bromo-7-fluoro-2-naphthoate

Cat. No.: B8670602
M. Wt: 283.09 g/mol
InChI Key: YQLLQVKFKKTUOL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-fluoro-2-naphthoate is a useful research compound. Its molecular formula is C12H8BrFO2 and its molecular weight is 283.09 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 5-bromo-7-fluoro-2-naphthoate, and how are yields optimized?

Methodological Answer: A common synthesis involves esterification of the parent carboxylic acid using methanol and sulfuric acid as a catalyst. For example, a protocol adapted from methyl 5-bromo-2-naphthoate synthesis (CAS RN 1013-83-8) achieves 97% yield by dispersing 5-bromo-2-naphthoic acid in methanol, adding concentrated H₂SO₄ under ice-cooling, and refluxing for 2 hours. Post-reaction, the mixture is extracted with dichloromethane (DCM), washed with NaHCO₃, and dried over Na₂SO₄ . To optimize yields, researchers should:

  • Test alternative catalysts (e.g., HCl, p-toluenesulfonic acid).
  • Vary reaction time/temperature (e.g., room temperature vs. reflux).
  • Monitor progress via TLC or HPLC.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine/fluorine positions) via 1^1H and 13^13C NMR. Compare shifts with analogs like ethyl 7-bromo-3-hydroxy-2-naphthoate (δ 7.8–8.2 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 7-bromo-1-(4-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan, where crystal packing revealed sulfonyl group orientation .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀BrFO₂: calc. 312.9844).

Q. What safety precautions are critical during handling?

Methodological Answer: While specific toxicity data for this compound is limited, protocols for structurally similar compounds (e.g., 6-(methoxycarbonyl)-2-naphthoic acid) recommend:

  • PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Storage: Keep in sealed containers at 0–6°C if stability data is unavailable .

Advanced Research Questions

Q. How can reaction pathways be investigated to resolve contradictions in substituent reactivity?

Methodological Answer: Contradictions in bromine/fluorine reactivity (e.g., preferential substitution sites) can be resolved via:

  • Isotopic Labeling : Track 18^{18}O or 19^{19}F in intermediates.
  • DFT Calculations : Compare activation energies for competing pathways (e.g., bromine migration vs. fluorine retention).
  • Kinetic Studies : Monitor intermediates using stopped-flow NMR, as seen in sulfinylnaphthofuran synthesis .

Q. What strategies are effective for evaluating biological activity discrepancies across analogs?

Methodological Answer: For analogs like Ethyl 7-bromo-3-hydroxy-2-naphthoate (moderate anticancer activity), use:

  • Dose-Response Assays : Establish IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa).
  • Enzyme Inhibition Studies : Test against target enzymes (e.g., kinases, esterases) with fluorogenic substrates.
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays .

Q. How can substituent effects on photophysical properties be systematically analyzed?

Methodological Answer:

  • UV-Vis/FL Spectroscopy : Compare absorption/emission maxima (e.g., bromine’s heavy atom effect vs. fluorine’s electron-withdrawing nature).
  • TD-DFT Modeling : Predict electronic transitions using software like Gaussian.
  • Solvatochromism Studies : Assess polarity-dependent shifts in solvents (e.g., hexane to DMSO) .

Q. What methods validate stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Incubate the compound at pH 1–13 (HCl/NaOH) and 40–80°C for 24–72 hours.
  • HPLC-MS Analysis : Identify degradation products (e.g., hydrolysis to 5-bromo-7-fluoro-2-naphthoic acid).
  • Arrhenius Plotting : Estimate shelf-life at 25°C using accelerated stability data .

Properties

Molecular Formula

C12H8BrFO2

Molecular Weight

283.09 g/mol

IUPAC Name

methyl 5-bromo-7-fluoronaphthalene-2-carboxylate

InChI

InChI=1S/C12H8BrFO2/c1-16-12(15)7-2-3-10-8(4-7)5-9(14)6-11(10)13/h2-6H,1H3

InChI Key

YQLLQVKFKKTUOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 29 (6.1 g, 16.3 mmol) in MeOH (6 mL) was added dropwise to a suspension of dichlorodicyanobenzoquinone (DDQ, 3.8 g, 16.7 mmol) in 80% aqueous H2SO4 (30 mL) at 0° C. After the addition was completed, the ice bath was removed and stirring was continued for 1 h. The mixture was poured in to ice water (100 mL), then the resulting brown precipitate was filtered, dissolved in ethyl acetate, and washed with H2O (100 mL). The organic layer was dried over anhydrous Na2SO4, filtered, concentrated rotary evaporation, and purified by column chromatography to give methyl 5-bromo-7-fluoro-2-naphthoate (30) (28%). 1H NMR (600 MHz, Acetone-d6) δ 8.67 (d, J=1.3 Hz, 1H), 8.31 (d, J=8.8 Hz, 1H), 8.18-8.14 (m, 1H), 7.95 (td, J=8.7, 8.2, 2.5 Hz, 2H), 3.97 (s, 3H). GC-MS (ES) for C12H8BrFO2 [M+1]+ 283.
Name
29
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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